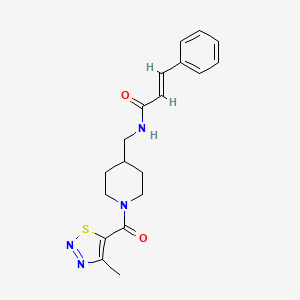

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-14-18(26-22-21-14)19(25)23-11-9-16(10-12-23)13-20-17(24)8-7-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,20,24)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAMEAZLEDFPMU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazonoyl halides with methyl hydrazinecarbodithioate or hydrazinecarbothioamide.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a piperidine derivative under basic conditions.

Formation of the Cinnamamide Moiety: The final step involves the coupling of the piperidine-thiadiazole intermediate with cinnamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring is known to bind to metal ions and proteins, potentially inhibiting their function . The piperidine ring may enhance the compound’s binding affinity and specificity . The cinnamamide moiety could contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

*Molecular weight estimated based on structural analogs.

Key Observations :

Aromatic vs.

Physical Properties :

- Melting Points : Higher melting points in chlorinated derivatives (e.g., 1f: 107–109°C) suggest greater crystallinity compared to methyl-substituted analogs (1i: 98–100°C) .

- Lipophilicity : The cinnamamide group likely increases logP values, enhancing membrane permeability relative to polar groups like benzamide or thiazolecarboxamide .

Synthetic Feasibility :

- Yields for 1,2,3-thiadiazole derivatives range from 75% (1i) to 97% (1f), indicating that EWGs (e.g., chloro) may facilitate synthesis compared to sterically hindered substituents (e.g., 3-methyl-4-chlorophenyl) .

Biological Activity Trends: highlights fungicidal activity in chlorinated 1,2,3-thiadiazole-alaninate hybrids, while notes broader applications (antioxidant, antitumor) for thiadiazole-carbohydrazides . The target compound’s activity profile remains speculative but could align with these precedents.

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide is a complex organic compound with notable biological activities attributed to its unique structural features. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiadiazole moiety, a piperidine ring, and a cinnamide structure, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 381.47 g/mol. The presence of the 4-methyl-1,2,3-thiadiazole-5-carbonyl group is particularly significant for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit substantial antimicrobial properties. This compound has been evaluated against various bacterial strains, showcasing its effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 µg/mL |

| Escherichia coli | 14 | 64 µg/mL |

| Bacillus subtilis | 15 | 32 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

Case Study: In Vitro Anti-Proliferative Activity

In vitro studies utilizing the MTT assay have assessed the anti-proliferative effects of the compound on several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | < 25 |

| MCF-7 (Breast Cancer) | < 30 |

| PC-3 (Prostate Cancer) | < 35 |

| HCT116 (Colorectal Cancer) | < 40 |

The results indicate that this compound exhibits significant anti-proliferative activity across multiple cancer types.

The biological activity of this compound is believed to involve interactions with specific biological targets:

Antimicrobial Mechanism:

The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Mechanism:

The anticancer effects are likely mediated through apoptosis induction and cell cycle arrest. The thiadiazole ring plays a crucial role in these processes by affecting DNA replication and repair mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.